12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene
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Overview
Description
8-Bromodithieno[3,2-b:3’,2’-d]pyridine is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a bromine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromodithieno[3,2-b:3’,2’-d]pyridine typically involves the bromination of dithieno[3,2-b:3’,2’-d]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a biphasic system with picric acid as a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for 8-Bromodithieno[3,2-b:3’,2’-d]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromodithieno[3,2-b:3’,2’-d]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and iodination.
Cross-Coupling Reactions: It can be used in Stille or Suzuki cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid in trifluoroacetic acid.
Iodination: Iodine and mercuric nitrate in dichloromethane.
Bromination: N-bromosuccinimide in a biphasic system with picric acid.
Major Products:
Nitration: 8-nitro derivative.
Iodination: 8-iodo and 6,8-diiodo derivatives.
Scientific Research Applications
8-Bromodithieno[3,2-b:3’,2’-d]pyridine has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated materials for organic solar cells and other electronic devices.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromodithieno[3,2-b:3’,2’-d]pyridine largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in photovoltaic materials . In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole: Another heterocyclic compound used in organic electronics.
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness: 8-Bromodithieno[3,2-b:3’,2’-d]pyridine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and electronic properties compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex molecules and materials with tailored properties .
Properties
IUPAC Name |
12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS2/c10-5-4-13-7-3-11-6-1-2-12-9(6)8(5)7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGXUJPZLNNEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C3C(=CN=C21)SC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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